molecular formula C9H10BrClFN B2694510 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2470437-36-4

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2694510
CAS No.: 2470437-36-4
M. Wt: 266.54
InChI Key: HVDBBIFWUWGHKJ-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride: is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and fluorine under controlled conditions to introduce the bromo and fluoro substituents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
  • 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

Comparison:

Properties

IUPAC Name

5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDBBIFWUWGHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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